molecular formula C10H7BrFN B1526063 3-Bromo-8-fluoro-2-methylquinoline CAS No. 1259519-95-3

3-Bromo-8-fluoro-2-methylquinoline

Cat. No. B1526063
M. Wt: 240.07 g/mol
InChI Key: PLCASVWWDPAOKY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Bromo-8-fluoro-2-methylquinoline is C10H7BrFN, and its molecular weight is 240.07 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-8-fluoro-2-methylquinoline are not fully detailed in the search results. It is known to be a solid .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-8-fluoro-2-methylquinoline has been studied for its potential in various synthetic and chemical applications. A general approach to synthesizing 3-haloquinolines, including 3-bromoquinolines, relies on the organosilane-promoted Friedländer reaction of α-haloketones. This method has been demonstrated to be effective under parallel synthesis conditions, highlighting its utility in the preparation of halogenated quinolines for further chemical transformations (Ryabukhin et al., 2011).

Additionally, reactions of 3-substituted quinoline 1-oxides with acylating agents have been explored, including the specific reactions of 3-bromoquinoline 1-oxides. These studies provide insights into the reactivity of halogenated quinolines and their potential for functionalization in organic synthesis (Miura et al., 1991).

Biological Applications and Materials Science

In the field of biology and materials science, compounds related to 3-Bromo-8-fluoro-2-methylquinoline have been investigated for their biological activities and potential applications. For instance, 8-hydroxyquinoline derivatives have shown cytotoxic activities against cancer cell lines, suggesting that halogenated quinolines may serve as valuable scaffolds in the development of anticancer agents (Kotian et al., 2021).

Moreover, the use of quinoline derivatives in the synthesis of fluorescent probes for biological applications has been reported. These probes, designed for the detection of chloride ions, demonstrate the potential of halogenated quinolines in the development of diagnostic tools and sensors (Geddes et al., 2001).

Safety And Hazards

The safety information for 3-Bromo-8-fluoro-2-methylquinoline includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Quinoline derivatives, including 3-Bromo-8-fluoro-2-methylquinoline, have potential applications in various fields, particularly in medicinal chemistry. There is ongoing research to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time .

properties

IUPAC Name

3-bromo-8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-8(11)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCASVWWDPAOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-fluoro-2-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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